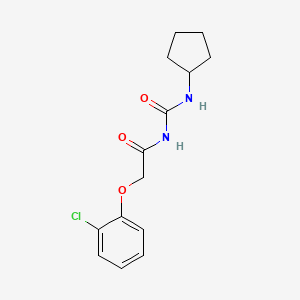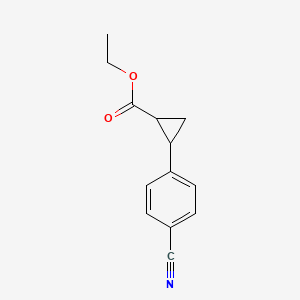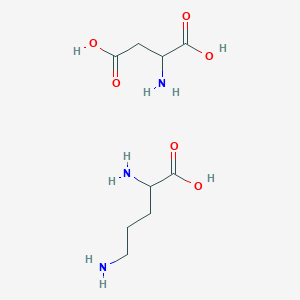![molecular formula C26H20N2O2 B12513186 2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12513186.png)
2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole is a complex organic compound featuring a unique structure composed of two indeno[1,2-d][1,3]oxazole moieties connected through a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole typically involves multi-step organic synthesis techniques. One common method includes the following steps:
Formation of Indeno[1,2-d][1,3]oxazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indeno[1,2-d][1,3]oxazole core.
Functionalization of the Phenyl Group: The phenyl group is then introduced through a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final step involves the coupling of two indeno[1,2-d][1,3]oxazole units via the phenyl linker, often using a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the oxazole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the oxazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, the compound and its derivatives could be explored for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or organic semiconductors, due to its electronic properties.
Mecanismo De Acción
The mechanism by which 2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl pyridine
- 2,6-Bis(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl pyridine
Uniqueness
Compared to similar compounds, 2-(3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}phenyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole stands out due to its symmetrical structure and the presence of two oxazole rings, which may enhance its electronic properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C26H20N2O2 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-[3-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)phenyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
InChI |
InChI=1S/C26H20N2O2/c1-3-10-19-15(6-1)13-21-23(19)27-25(29-21)17-8-5-9-18(12-17)26-28-24-20-11-4-2-7-16(20)14-22(24)30-26/h1-12,21-24H,13-14H2 |
Clave InChI |
SAJMZFXDNXCYAW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)

![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)

![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
![(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid](/img/structure/B12513145.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]-2-(diphenylphosphanyl)ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513154.png)



